molecular formula C22H15FN2O2S B2925156 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 313531-64-5

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2925156
CAS No.: 313531-64-5
M. Wt: 390.43
InChI Key: SSUVQSDDNCAVBX-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a thiazole-containing benzamide derivative characterized by a 4-fluorophenyl substituent on the thiazole ring and a phenoxy group at the meta-position of the benzamide moiety. Its synthesis typically involves nucleophilic substitution and cyclization reactions, with structural confirmation via spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUVQSDDNCAVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The specific steps are as follows:

    Preparation of 4-fluorophenacyl bromide: This intermediate is synthesized by reacting 4-fluorobenzoyl chloride with bromine.

    Formation of the thiazole ring: The 4-fluorophenacyl bromide is then reacted with thiourea to form the thiazole ring.

    Coupling with phenoxybenzamide: The final step involves coupling the thiazole derivative with phenoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound may inhibit certain enzymes or block receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Comparative Studies

Electron-Withdrawing vs. Substitution at the benzamide’s meta-position (target compound) vs. ortho () may reduce steric hindrance, favoring interactions with target proteins .

Pharmacokinetic Properties :

  • Polar substituents (e.g., hydroxy-methoxy in 6a) reduce lipophilicity, limiting bioavailability .
  • Long aliphatic chains (e.g., decanamide in ) increase hydrophobicity but may compromise solubility .

Biological Target Specificity: Chloro (5c) and trifluoromethyl (5n) groups on benzamide correlate with anti-inflammatory activity, while fluorophenyl-phenoxy combinations (target compound) may target distinct pathways (e.g., EHD4 inhibition) .

Data Tables

Table 2: Physicochemical Properties of Selected Analogs
Compound Molecular Formula Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound C₂₂H₁₆FN₂O₂S 392.44 4.2 Fluorophenyl, Phenoxy
MS8 C₁₇H₁₅N₃O₂S 333.39 3.5 Methyl, Phenoxy
5c C₁₆H₁₂ClN₃OS 329.80 4.0 Chloro, Phenyl
6a C₁₂H₁₁N₃O₃S 277.30 1.8 Hydroxy, Methoxy, Acetamide

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H23FN2O2S\text{C}_{26}\text{H}_{23}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a thiazole ring, a phenoxy group, and a benzamide moiety, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole and phenoxy groups exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. It has been reported to reduce levels of pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
  • Interaction with Cellular Targets : The thiazole moiety is believed to interact with specific cellular targets that mediate its anticancer and antimicrobial effects.

Case Studies

StudyFindings
Abdel-Wahab et al. (2013)Demonstrated the synthesis and characterization of thiazole derivatives with anticancer properties.
El-Hiti et al. (2019)Reported on the antimicrobial efficacy of thiazole-containing compounds against resistant bacterial strains.
Larock & Yum (1991)Discussed the synthetic pathways leading to biologically active thiazole derivatives with potential therapeutic applications.

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